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Clinical Evidence and Mechanisms of Action

The orphan drug designations are supported by preclinical and clinical evidence demonstrating that
duvelisib, as an oral dual inhibitor of the PI3K-6 and PI3K-y isoforms, has promising activity in T-cell

lymphomas [1].

Clinical Trial Data

¢ Phase | Trial Results: In a phase 1 study of patients with relapsed or refractory peripheral T-cell
lymphoma (PTCL, n=16) and cutaneous T-cell ymphoma (CTCL, n=19), duvelisib showed an
overall response rate (ORR) of 50.0% in PTCL and 31.6% in CTCL. Three patients with PTCL
achieved a complete response [1].

¢ Phase Il PRIMO Trial: Updated results from the expansion phase of the PRIMO trial in patients with
relapsed/refractory PTCL (n=101) showed an ORR of 49% with a complete response rate of 34%,
as determined by an independent review committee. The median duration of response was 7.7
months [2].

Mechanism of Action and Preclinical Insights
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Duvelisib directly inhibits malignant T-cell growth and modulates the tumor microenvironment through dual

PI3K-6/y inhibition [1].

Duvelisib Dual Mechanism of Action
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Preclinical studies provide further insight into these mechanisms:

¢ Cell-Autonomous Killing: Duvelisib potently killed T-cell ymphoma lines that exhibited constitutive
phospho-AKT (pAKT), a marker of activated PI3K signaling [1].

e Immune Reprogramming: In a mouse model engrafted with a PTCL patient-derived xenogratft,
duvelisib administration shifted tumor-associated macrophages from an immunosuppressive M2-like
phenotype to an inflammatory M1-like phenotype, which can help restore anti-tumor immunity [1].

PRIMO Trial Experimental Methodology

The phase II PRIMO trial (NCT03372057) is a key study evaluating duvelisib in relapsed/refractory PTCL
[3] [2].

Study Design
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o Trial Type: Multicenter, parallel cohort, open-label phase Il study [3].

e Population: Adult patients with relapsed or refractory PTCL who had received at least two cycles of a
prior treatment regimen and either failed to achieve a response or progressed after an initial
response. For patients with CD30-positive anaplastic large cell ymphoma, prior treatment with or
ineligibility for brentuximab vedotin was required [3].

e Dosing:

o Dose-Optimization Phase: Patients were randomized to one of two cohorts to determine the
optimal dosing schedule [3]:
= Cohort 1: Duvelisib 25 mg twice daily, with potential escalation to 50 mg then 75 mg.
= Cohort 2: Duvelisib 75 mg twice daily.
o Expansion Phase: Approximately 90-100 patients were treated with the dose determined from
the optimization phase [3].

¢ Primary Endpoint: Objective response rate (ORR) [3].

e Secondary Endpoints: Duration of response, progression-free survival, disease control rate, overall
survival, and adverse events [3].

Key Efficacy Results

The following table summarizes the efficacy findings from the PRIMO trial's expansion phase, which

involved heavily pre-treated patients (median of 3 prior lines of therapy) [2]:

Efficacy Parameter Result
Overall Response Rate (ORR) 49%
Complete Response (CR) Rate 34%

ORR in Patients with =3 Prior Therapies 49%
Median Duration of Response (DOR) 7.7 months
Median DOR in CR Patients 7.4 months

Safety and Regulatory Considerations

While duvelisib shows clinical promise, its safety profile requires careful management.
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e Common Adverse Events: The most frequent grade 3/4 adverse events observed in clinical trials
included transaminase increases (ALT 40%, AST 17%), maculopapular rash (17%), and neutropenia
(17%) [1].

¢ Serious and Fatal Toxicities: The FDA has issued a warning that duvelisib may increase the risk of
death and is associated with serious side effects such as infections, diarrhea or colitis, inflammation
of the lungs (pneumonitis), skin reactions, and elevated liver enzymes [4] [2]. These risks are noted in
a boxed warning in the U.S. prescribing information [4].

¢ Indication Withdrawal: In April 2022, the FDA approval for duvelisib in relapsed or refractory
follicular lymphoma was voluntarily withdrawn at the request of the sponsor, Secura Bio, which
decided to strategically focus development on T-cell ymphoma [4] [2].

Duvelisib represents a promising therapeutic approach for T-cell lymphomas with a novel dual mechanism
of action. Researchers and clinicians should be mindful of the significant toxicities and the evolving

regulatory landscape as development in this orphan indication continues.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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